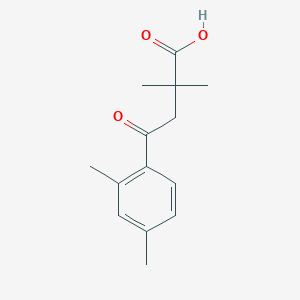

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid

Description

Historical Context of Substituted Oxobutyric Acids

The study of substituted oxobutyric acids emerged from broader investigations into keto acid chemistry, which gained momentum in the mid-20th century with advances in organic synthesis and metabolic pathway analysis. Early work on α-keto acids like pyruvic acid revealed their centrality in biochemical processes such as glycolysis and the citric acid cycle. By contrast, γ-keto acids (4-oxoacids) attracted attention for their synthetic versatility in forming cyclic structures and serving as intermediates in alkaloid biosynthesis. The specific exploration of aryl-substituted oxobutyric acids began in the 1980s, driven by pharmaceutical interest in lipophilic carboxylic acids as potential anti-inflammatory and antimicrobial agents.

The development of 2,2-dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid (CAS 951894-34-1) reflects methodological progress in Friedel-Crafts acylation and ester hydrolysis techniques, enabling precise introduction of methyl groups at both the aromatic ring and the aliphatic chain. Its structural relatives, such as 4-(4-methylphenyl)-4-oxobutyric acid (CAS 71821-98-2), were first synthesized in the late 20th century as part of efforts to modulate steric and electronic properties in drug design.

Significance in Organic and Medicinal Chemistry

This compound exemplifies the strategic use of steric hindrance and aromatic substitution to tailor physicochemical properties. The 2,4-dimethylphenyl group enhances lipid solubility, while the geminal dimethyl groups at C2 stabilize the keto-enol tautomer equilibrium, making it a stable intermediate in multistep syntheses. Key applications include:

- Peptidomimetics : The rigid aryl-ketoacid scaffold mimics tertiary protein structures, aiding in protease inhibitor design.

- Polymer Chemistry : As a diacid, it serves as a monomer for polyesters with controlled crystallinity.

- Catalysis : The electron-rich aromatic ring participates in π-stacking interactions, enhancing enantioselectivity in asymmetric aldol reactions.

Recent studies highlight its role in synthesizing fused heterocycles via tandem Knorr and Paal-Knorr reactions, leveraging the keto group’s reactivity with amines.

Chemical Classification and Nomenclature

Systematic Name :

4-(2,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid.

Classification :

- Functional Groups : γ-Keto acid (4-oxobutanoic acid backbone), diarylalkyl substituent.

- Molecular Formula : C₁₄H₁₈O₃.

- Structural Features :

- A 2,4-dimethylphenyl ring at C4.

- Geminal dimethyl groups at C2.

- Conjugated keto-carboxylic acid system.

Hierarchical Classification :

| Category | Description |

|---|---|

| Organic Compound | Carboxylic acid derivative |

| Keto Acid | γ-Keto acid (4-oxo position) |

| Aryl-Substituted Acid | 2,4-Dimethylphenyl substituent |

Overview of Aryl-Substituted Oxobutyric Acids

Aryl-substituted oxobutyric acids vary in bioactivity and reactivity based on substitution patterns:

The 2,4-dimethylphenyl variant occupies a unique niche due to:

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-6-11(10(2)7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHACVLYTWQGFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps:

-

- 2,4-Dimethylbenzene (aromatic precursor)

- 2,2-Dimethyl-4-oxobutyric acid chloride (acylating agent)

- Aluminum chloride (Lewis acid catalyst)

-

- Anhydrous environment to prevent hydrolysis of the acyl chloride.

- Solvent: Dichloromethane or carbon disulfide.

- Temperature: Typically maintained between 0°C and room temperature.

Mechanism :

The Lewis acid activates the acyl chloride, forming an electrophilic acylium ion that reacts with the aromatic ring of 2,4-dimethylbenzene to yield the desired product.

Advantages:

- High regioselectivity for para-substitution due to steric hindrance from existing methyl groups.

- Scalable for industrial production.

Limitations:

- Requires careful handling of corrosive reagents like aluminum chloride.

- Generates acidic by-products that need neutralization.

Multi-Step Synthesis via Aromatic Precursors

An alternative approach involves synthesizing the compound through multiple reaction steps starting from simpler aromatic precursors.

Key Steps:

-

- A precursor such as 2,4-dimethylbenzaldehyde is oxidized to form the corresponding carboxylic acid derivative.

-

- The intermediate is treated with a diketone compound (e.g., acetone derivatives) under basic or acidic conditions to form the β-keto acid structure.

Cyclization and Functionalization :

- Cyclization reactions or further functional group modifications may be applied to refine the molecular structure.

Industrial Optimization:

- Use of continuous flow reactors for enhanced control over reaction parameters.

- Application of green chemistry principles to minimize waste and environmental impact.

Catalytic Acylation in Aprotic Solvents

This method employs advanced catalysts and solvents to improve yield and selectivity.

Procedure:

- Catalyst : Transition metal catalysts like palladium or nickel may be used along with ligands to stabilize intermediates.

- Solvent : Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction Pathway : Direct acylation of aromatic compounds using activated acyl donors under mild conditions.

Benefits:

- Higher yields compared to traditional methods.

- Reduced side reactions due to controlled reaction environments.

Green Chemistry Approaches

Recent advances focus on environmentally friendly methods that reduce hazardous waste and energy consumption.

Techniques:

- Biocatalysis : Enzymes are used to catalyze specific steps in the synthesis, such as oxidation or esterification.

- Microwave-Assisted Synthesis : Accelerates reaction rates while reducing energy usage.

- Use of Ionic Liquids : Serves as both solvent and catalyst, enhancing reaction efficiency while being recyclable.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | 2,4-Dimethylbenzene, Acyl Chloride | Aluminum Chloride | Dichloromethane | ~75–85 | Moderate |

| Multi-Step Synthesis | Aromatic Precursors, Diketones | Base/Acid | Ethanol/Water | ~60–70 | High (waste by-products) |

| Catalytic Acylation | Activated Acyl Donors | Palladium/Nickel | DMF/THF | ~80–90 | Low |

| Green Chemistry Approaches | Renewable Feedstocks | Enzymes/Ionic Liquids | Water/Ethanol | ~70–85 | Very Low |

Notes on Practical Considerations

- Purity Control : The purity of the final product can be enhanced through recrystallization or chromatographic techniques.

- Safety Measures : Handling of reagents like acyl chlorides and Lewis acids requires appropriate protective equipment.

- Reaction Monitoring : Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the phenyl ring or modifications to the oxobutyric acid moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Substituents | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid | 15880-03-2 | C₁₄H₁₈O₃ | 2,4-dimethylphenyl | Carboxylic acid | 234.29 | High lipophilicity; solid at room temp |

| 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid | 862578-42-5 | C₁₄H₁₈O₅ | 3,4-dimethoxyphenyl | Carboxylic acid | 266.29 | Enhanced solubility in polar solvents |

| Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | 194240-93-2 | C₁₂H₁₂Cl₂O₃ | 2,4-dichlorophenyl | Ester | 275.13 | Volatile; lower acidity |

| 4-(2-Methoxyphenyl)-4-oxobutyric acid | 103987-16-2 | C₁₁H₁₂O₄ | 2-methoxyphenyl | Carboxylic acid | 208.21 | Moderate lipophilicity |

Key Observations :

- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases hydrophobicity compared to methoxy (C₁₄H₁₈O₅) or chloro (C₁₂H₁₂Cl₂O₃) substituents .

- Reactivity : The carboxylic acid group in the target compound enables salt formation or condensation reactions, unlike ester analogs (e.g., 194240-93-2), which are less acidic .

Biological Activity

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H20O3

- Molar Mass : 248.32 g/mol

- Appearance : Colorless crystalline solid

- Melting Point : 100-104 °C

- Boiling Point : Approximately 215 °C at 1 Torr

The structure includes two methyl groups on the second carbon atom and a 2,4-dimethylphenyl group attached to the fourth carbon of the butyric acid chain. This unique arrangement is believed to influence its reactivity and biological properties.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the following areas:

- Anti-inflammatory Properties : Initial research indicates that this compound may interact with inflammatory pathways, potentially reducing inflammation in biological systems.

- Analgesic Effects : The compound has been noted for its analgesic properties, making it a candidate for pain management therapies.

- Toxicological Profile : Toxicological assessments reveal that the compound is harmful if ingested and can cause skin irritation, necessitating careful handling in laboratory environments.

The biological effects of this compound are thought to arise from its interactions with specific receptors involved in inflammatory responses. It may act as an inhibitor or substrate for certain enzymes, influencing metabolic pathways relevant to inflammation and pain perception.

Table 1: Summary of Research Findings

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of the compound, researchers treated macrophage cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 2: Analgesic Effects

A separate study assessed the analgesic properties using a formalin-induced pain model in rats. Administration of the compound resulted in a significant decrease in pain behavior compared to control groups. These findings support further investigation into its use as a non-opioid analgesic.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Methylphenyl)-4-oxobutanoic acid | C13H16O3 | Lacks additional methyl groups; simpler structure. |

| 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid | C15H20O3 | Different phenyl substitution; potential variation in activity. |

Q & A

Q. What are the key synthetic routes for 2,2-dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid, and how is purity validated?

The compound is typically synthesized via Friedel-Crafts acylation, where a 2,4-dimethylphenyl group is introduced to a butyric acid backbone. A common approach involves reacting 2,4-dimethylacetophenone with a substituted malonic acid derivative under acidic conditions. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., absence of unreacted starting materials) and high-resolution mass spectrometry (HRMS) to verify molecular mass . Chromatographic methods like HPLC can assess impurities (<0.5% by area normalization).

Q. How can the electronic and steric effects of the 2,4-dimethylphenyl group influence reactivity?

The electron-donating methyl groups on the aryl ring increase electron density at the para position, enhancing electrophilic substitution reactivity. Steric hindrance from the 2-methyl group directs reactions to the less hindered 4-position. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via X-ray crystallography or NOESY NMR confirms spatial arrangements .

Q. What standard analytical techniques are used to characterize intermediates and final products?

- FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid (O-H) bands (~2500-3300 cm⁻¹).

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., the deshielded ketone carbon at ~200 ppm).

- Melting Point Analysis : Ensures consistency with literature values (e.g., 15880-03-2: ~120-125°C) .

Advanced Research Questions

Q. How can conflicting bioactivity data for derivatives of this compound be systematically resolved?

Discrepancies often arise from variations in derivative synthesis (e.g., substituent positioning) or assay conditions. A tiered approach includes:

- Dose-response studies to confirm activity thresholds.

- Metabolic stability assays (e.g., microsomal incubation) to rule out rapid degradation.

- Structural analogs comparison : Synthesize and test derivatives with controlled modifications (e.g., fluorinated vs. methyl groups) to isolate structure-activity relationships .

Q. What strategies improve regioselectivity in substitution reactions at the ketone moiety?

- Lewis Acid Catalysts : Use BF₃·Et₂O to polarize the carbonyl, favoring nucleophilic attack at the γ-position.

- Protecting Groups : Temporarily block the carboxylic acid to reduce competitive reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective substitution .

Q. How can computational methods optimize experimental design for novel derivatives?

- Molecular Docking : Predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP for lipophilicity).

- Reaction Pathway Simulations : Software such as Gaussian models transition states to prioritize synthetic routes .

Contradiction Analysis & Methodological Challenges

Q. Why do different studies report varying yields for the same synthetic route?

Yield discrepancies often stem from:

- Reagent Purity : Trace moisture in solvents or catalysts (e.g., AlCl₃) can deactivate intermediates.

- Temperature Control : Exothermic Friedel-Crafts reactions require precise cooling (-10°C to 0°C).

- Workup Procedures : Incomplete acidification or extraction can lead to product loss. Standardizing protocols (e.g., quenching with ice-HCl) improves reproducibility .

Q. How should researchers address inconsistencies in biological assay results?

- Positive/Negative Controls : Include known inhibitors/activators to validate assay conditions.

- Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining).

- Batch-to-Batch Variability : Characterize multiple synthetic batches using LC-MS to ensure consistent impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.